molecular formula C13H26N2O B2682189 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one CAS No. 1240566-14-6

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one

Cat. No.: B2682189
CAS No.: 1240566-14-6
M. Wt: 226.364
InChI Key: UZXUDMYHJNOLBS-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted with an ethyl group at the C2 position and a 2-methylpiperazine moiety at the C1 position. The compound’s molecular formula is C13H25N2O, with a molecular weight of 225.35 g/mol.

Properties

IUPAC Name

2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-10-11(15)3/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXUDMYHJNOLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one typically involves the reaction of 2-methylpiperazine with an appropriate hexanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups.

Scientific Research Applications

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one and related compounds:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-methylpiperazine C13H25N2O 225.35 Pharmaceutical intermediate
2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one 3-methylpiperazine C13H25N2O 225.35 Commercial availability
2-Ethyl-1-(piperazin-1-yl)hexan-1-one Unsubstituted piperazine C12H23N2O 211.33 Research chemical, synthesis
1-(2-Hydroxy-4-methylphenyl)-1-hexanone Phenolic ring C14H20O2 220.31 Germination inhibition, PET inhibition
N-Ethyl hexylone Benzodioxolyl group C14H17NO3 247.29 Synthetic cathinone, stimulant
TTEH* Thieno[3,4-b]thiophene C14H16OS2 264.40 High crystallinity, material stability

*TTEH: 2-Ethyl-1-(thieno[3,4-b]thiophen-2-yl)hexan-1-one

Key Findings

Impact of Piperazine Substitution
  • Positional Isomerism: The methyl group’s position on the piperazine ring (C2 vs. The 2-methyl derivative is less commonly listed in supplier databases compared to its 3-methyl counterpart .
  • This derivative is utilized as a versatile intermediate in medicinal chemistry .
Aromatic vs. Heterocyclic Substituents
  • Phenolic Derivatives: Compounds like 1-(2-hydroxy-4-methylphenyl)-1-hexanone exhibit biological activities such as germination inhibition and PET (phosphatidylethanolamine-binding protein) inhibition, likely due to their aromatic hydroxyl groups . These properties contrast with the piperazine-containing analogs, which are more relevant to CNS-targeted applications.
  • TTEH: The thienothiophene substituent in TTEH promotes a flat molecular structure, leading to high crystallinity and superior material stability in polymer applications compared to twisted analogs like DTPD derivatives .
Pharmacological Contrasts
  • N-Ethyl Hexylone: A synthetic cathinone with a benzodioxolyl group, this compound acts as a stimulant, highlighting how electron-rich aromatic systems drive psychoactivity. In contrast, the piperazine-containing hexanones lack reported stimulant properties, suggesting divergent biological targets .

Biological Activity

2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H24N2OC_{12}H_{24}N_{2}O and a molar mass of 212.33 g/mol. Its structure features a hexanone backbone with an ethyl group and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly neurotransmitter receptors and enzymes. The piperazine ring can modulate the activity of these targets, influencing various biological pathways.

Key Interactions

  • Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors, potentially affecting mood and cognitive functions.
  • Enzymatic Activity : It has been observed to influence enzyme activity related to neurotransmitter metabolism, which could have implications for neurological disorders.

Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects, including:

  • Cognitive Enhancement : Potential procognitive-like activity has been noted in compounds structurally related to this compound .
  • Neuroprotection : Similar compounds have demonstrated protective effects against neurotoxicity in cell models, indicating a need for further investigation into this compound's neuroprotective capabilities.

Case Studies

While specific case studies focusing solely on this compound are scarce, studies on related compounds provide insight into its potential effects. For instance:

  • A study on a structurally similar piperazine derivative revealed significant activity against hERG ion channels, suggesting that modifications in the piperazine structure could influence cardiac safety profiles .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

Compound NameStructure FeaturesNotable Activities
This compoundEthyl and methyl groups on piperazinePotential neuropharmacological effects
1-(2-Methylpiperazin-1-yl)hexan-1-oneLacks ethyl groupLimited biological activity
2-Ethyl-1-(piperazin-1-yl)hexan-1-oneLacks methyl group on piperazineAntitumor activity

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